molecular formula C14H14N4O2 B11850477 benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Cat. No.: B11850477
M. Wt: 270.29 g/mol
InChI Key: MICFPMGFNGHTPM-UHFFFAOYSA-N
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Description

Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrrolo[3,4-d]pyrimidine core, which is known for its potential biological activities, including anticancer and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe amino group is often introduced via amination reactions using reagents like ammonia or amines under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. Additionally, the compound may interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain biological targets. This unique structure contributes to its potent biological activities and makes it a valuable compound in drug discovery and development .

Biological Activity

Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antiviral agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC14H14N4O2
Molecular Weight270.29 g/mol
IUPAC NameBenzyl 2-amino-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
InChI KeyMICFPMGFNGHTPM-UHFFFAOYSA-N

The compound's unique structure contributes to its biological activity, particularly through its interactions with various biological macromolecules.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes like cyclin-dependent kinases (CDKs). By binding to the active sites of these enzymes, the compound disrupts the cell cycle, leading to apoptosis in cancer cells. Additionally, it may interfere with viral replication by targeting viral enzymes, making it a promising candidate for antiviral therapy .

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. In preclinical studies, it has been shown to inhibit tumor growth in various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
  • Inhibitory Concentration (IC50) : Values range from 3.79 µM to 42.30 µM across different cell lines .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It targets key viral enzymes that are crucial for viral replication. Preliminary studies suggest that it could serve as an effective treatment against certain viral infections .

Case Studies and Research Findings

  • Preclinical Evaluation :
    • A study reported the synthesis and evaluation of benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine derivatives as microtubule-targeting agents (MTAs) with VEGFR-2 inhibitory activities. These derivatives showed promise in reducing tumor size and vascularity in xenograft models .
  • Mechanistic Studies :
    • Research highlighted the interaction of the compound with various molecular targets involved in cancer progression. The binding affinity was assessed using molecular docking studies, which indicated strong interactions with key residues in the target enzymes .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Cyclization : Formation of the pyrrolo[3,4-d]pyrimidine core.
  • Amination : Introduction of the amino group using ammonia or amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

benzyl 2-amino-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H14N4O2/c15-13-16-6-11-7-18(8-12(11)17-13)14(19)20-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H2,15,16,17)

InChI Key

MICFPMGFNGHTPM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(N=C2CN1C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

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